molecular formula C18H17FN4O B11294615 N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11294615
M. Wt: 324.4 g/mol
InChI Key: MLELUMCKALSFJZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of both dimethylphenyl and fluorophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring This reaction is often catalyzed by copper (Cu) under mild conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the aromatic substituents play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dimethylphenyl)amino]-N-(3-fluorophenyl)acetamide
  • 2-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide

Uniqueness

Compared to similar compounds, N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of the triazole ring, which imparts unique chemical properties and reactivity. The combination of dimethylphenyl and fluorophenyl groups further enhances its potential for diverse applications.

Properties

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H17FN4O/c1-11-7-8-15(9-12(11)2)20-18(24)17-13(3)23(22-21-17)16-6-4-5-14(19)10-16/h4-10H,1-3H3,(H,20,24)

InChI Key

MLELUMCKALSFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C)C

Origin of Product

United States

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